molecular formula C27H45NO2 B12299998 Spirostan-3-amine, (3beta,5alpha,25S)-

Spirostan-3-amine, (3beta,5alpha,25S)-

Cat. No.: B12299998
M. Wt: 415.7 g/mol
InChI Key: BADUKLRFTFBRSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spirostan-3-amine, (3beta,5alpha,25S)- is a steroidal compound with the molecular formula C27H45NO2 It belongs to the class of spirostanes, which are characterized by a spiro-connected ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spirostan-3-amine, (3beta,5alpha,25S)- typically involves multiple steps, starting from readily available steroidal precursors. The key steps include:

    Formation of the Spirostan Backbone: This involves the cyclization of a suitable steroidal precursor under acidic or basic conditions to form the spirostan structure.

    Introduction of the Amino Group: The amino group at the 3-position can be introduced via nucleophilic substitution reactions, often using reagents like ammonia or primary amines under controlled conditions.

Industrial Production Methods

Industrial production of Spirostan-3-amine, (3beta,5alpha,25S)- may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Spirostan-3-amine, (3beta,5alpha,25S)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert ketones or aldehydes back to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 3-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Ammonia, primary amines, and other nucleophiles.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Spirostan-3-amine, (3beta,5alpha,25S)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex steroidal compounds.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of steroidal intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of Spirostan-3-amine, (3beta,5alpha,25S)- involves its interaction with specific molecular targets and pathways. It can bind to steroid receptors, modulating their activity and influencing various biological processes. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Spirostan-3-ol: Another spirostane compound with a hydroxyl group at the 3-position.

    Spirostan-3-one: A spirostane compound with a ketone group at the 3-position.

    Spirostan-3-yl glucoside: A glycosylated derivative of spirostan-3-amine.

Uniqueness

Spirostan-3-amine, (3beta,5alpha,25S)- is unique due to its specific amino substitution at the 3-position, which imparts distinct chemical and biological properties compared to its hydroxyl or ketone counterparts. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H45NO2

Molecular Weight

415.7 g/mol

IUPAC Name

5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-amine

InChI

InChI=1S/C27H45NO2/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24H,5-15,28H2,1-4H3

InChI Key

BADUKLRFTFBRSD-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)N)C)C)C)OC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.